Cas no 1246632-96-1 (2-(2-fluoro-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
2-(2-fluoro-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Chemical and Physical Properties
Names and Identifiers
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- 2-(2-fluoro-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 1,3,2-Dioxaborolane, 2-(2-fluoro-6-methylphenyl)-4,4,5,5-tetramethyl-
- F88533
- 1246632-96-1
- EN300-1074128
- CS-0356611
- Z1715314545
- DB-181145
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- Inchi: 1S/C13H18BFO2/c1-9-7-6-8-10(15)11(9)14-16-12(2,3)13(4,5)17-14/h6-8H,1-5H3
- InChI Key: KPLRBMADEPNCPT-UHFFFAOYSA-N
- SMILES: O1C(C)(C)C(C)(C)OB1C1=C(C)C=CC=C1F
Computed Properties
- Exact Mass: 236.1383881g/mol
- Monoisotopic Mass: 236.1383881g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 277
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 18.5Ų
2-(2-fluoro-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM430309-100mg |
2-(2-fluoro-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1246632-96-1 | 95%+ | 100mg |
$256 | 2022-09-03 | |
| Chemenu | CM430309-250mg |
2-(2-fluoro-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1246632-96-1 | 95%+ | 250mg |
$353 | 2022-09-03 | |
| Chemenu | CM430309-500mg |
2-(2-fluoro-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1246632-96-1 | 95%+ | 500mg |
$648 | 2022-09-03 | |
| ChemScence | CS-0356611-1g |
2-(2-Fluoro-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1246632-96-1 | 1g |
$531.0 | 2022-04-28 | ||
| Enamine | EN300-1074128-0.05g |
2-(2-fluoro-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1246632-96-1 | 95% | 0.05g |
$174.0 | 2023-10-28 | |
| Enamine | EN300-1074128-0.1g |
2-(2-fluoro-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1246632-96-1 | 95% | 0.1g |
$257.0 | 2023-10-28 | |
| Enamine | EN300-1074128-0.25g |
2-(2-fluoro-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1246632-96-1 | 95% | 0.25g |
$367.0 | 2023-10-28 | |
| Enamine | EN300-1074128-0.5g |
2-(2-fluoro-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1246632-96-1 | 95% | 0.5g |
$579.0 | 2023-10-28 | |
| Enamine | EN300-1074128-1.0g |
2-(2-fluoro-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1246632-96-1 | 95% | 1.0g |
$743.0 | 2023-07-10 | |
| Enamine | EN300-1074128-2.5g |
2-(2-fluoro-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1246632-96-1 | 95% | 2.5g |
$1454.0 | 2023-10-28 |
2-(2-fluoro-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Related Literature
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on 2-(2-fluoro-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Research Brief on 2-(2-fluoro-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 1246632-96-1)
2-(2-fluoro-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 1246632-96-1) is a boronic ester derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its utility as a key intermediate in Suzuki-Miyaura cross-coupling reactions. This compound is particularly valued for its stability and reactivity, making it a versatile building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Recent studies have explored its applications in drug discovery, particularly in the development of kinase inhibitors and other targeted therapies.
The compound's structure features a dioxaborolane ring, which enhances its stability under various reaction conditions, and a fluoro-methylphenyl group that contributes to its electronic properties. These characteristics make it an excellent candidate for use in palladium-catalyzed coupling reactions, which are pivotal in the construction of carbon-carbon bonds. Researchers have leveraged this compound to synthesize novel bioactive molecules with potential therapeutic applications, particularly in oncology and inflammatory diseases.
Recent advancements in the synthesis and application of 2-(2-fluoro-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane have been documented in several high-impact journals. A study published in the Journal of Medicinal Chemistry demonstrated its use in the synthesis of a new class of BTK (Bruton's tyrosine kinase) inhibitors, which show promise for treating B-cell malignancies. Another study in Organic Letters highlighted its role in the efficient synthesis of aryl-aryl coupled products, underscoring its importance in medicinal chemistry workflows.
In addition to its synthetic utility, the compound has also been investigated for its potential as a probe in chemical biology. For instance, researchers have utilized its boronic ester moiety to develop fluorescent sensors for detecting reactive oxygen species (ROS) in cellular environments. This application is particularly relevant in the study of oxidative stress-related diseases, such as neurodegenerative disorders and cancer.
Despite its promising applications, challenges remain in the large-scale production and purification of 2-(2-fluoro-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Recent efforts have focused on optimizing synthetic routes to improve yield and purity, as well as developing greener methodologies to reduce environmental impact. For example, a recent publication in Green Chemistry described a solvent-free synthesis approach that minimizes waste and energy consumption.
Looking ahead, the continued exploration of this compound's potential is expected to yield further breakthroughs in drug discovery and chemical biology. Its unique properties and versatility make it a valuable tool for researchers aiming to develop next-generation therapeutics. Future studies may focus on expanding its applications to other areas of medicinal chemistry, such as the development of covalent inhibitors or theranostic agents.
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